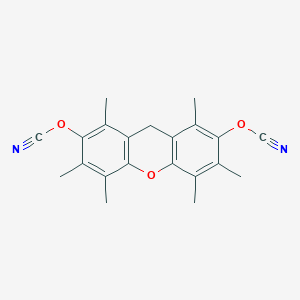
1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of xanthene, a class of organic compounds characterized by a tricyclic structure. The compound’s multiple methyl groups and dicyanate functionalities contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 1,3,4,5,6,8-hexamethyl-9H-xanthene-2,7-diol with cyanogen bromide under basic conditions to form the dicyanate derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using methylating agents such as methyl iodide or dimethyl sulfate. The subsequent introduction of dicyanate groups can be achieved through controlled reactions with cyanogen bromide or similar reagents in the presence of a base .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dicyanate groups to primary amines.
Substitution: The dicyanate groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various materials
Mecanismo De Acción
The mechanism of action of 1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate involves its interaction with molecular targets through its dicyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diol: Similar structure but lacks dicyanate groups.
1,3,4,5,6,8,9-Heptamethyl-9H-xanthene-2,7-diol: Contains an additional methyl group compared to the hexamethyl derivative.
Uniqueness
The presence of multiple methyl groups also enhances its stability and lipophilicity, making it suitable for various industrial and research applications .
Propiedades
Número CAS |
648918-82-5 |
|---|---|
Fórmula molecular |
C21H20N2O3 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(7-cyanato-1,3,4,5,6,8-hexamethyl-9H-xanthen-2-yl) cyanate |
InChI |
InChI=1S/C21H20N2O3/c1-10-12(3)20-16(14(5)18(10)24-8-22)7-17-15(6)19(25-9-23)11(2)13(4)21(17)26-20/h7H2,1-6H3 |
Clave InChI |
SEQIFCXSDOGCQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2=C1OC3=C(C2)C(=C(C(=C3C)C)OC#N)C)C)OC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


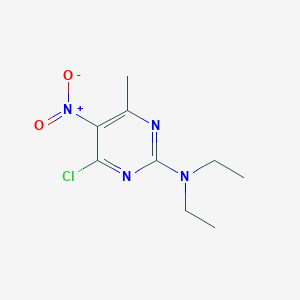
![1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole](/img/structure/B12613188.png)
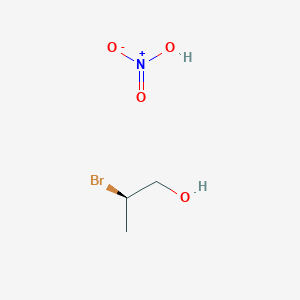
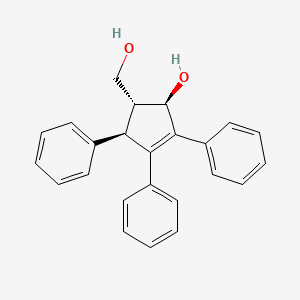
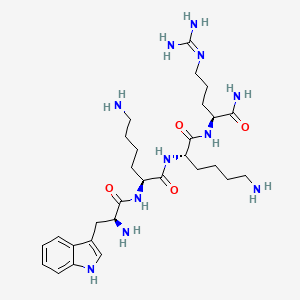


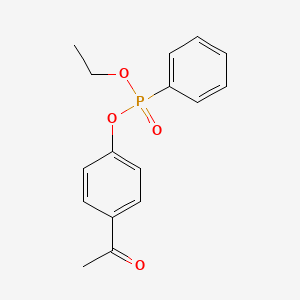
![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
![6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one](/img/structure/B12613249.png)
![7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12613250.png)
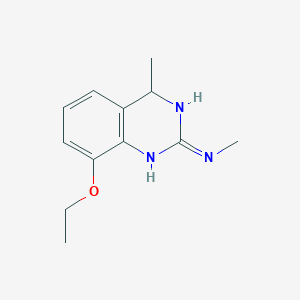
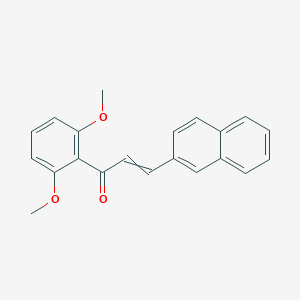
![1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid](/img/structure/B12613275.png)
